Cyclohexanehexone

Catalog No.
S749526
CAS No.
527-31-1
M.F
C6O6
M. Wt
168.06 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexanehexone

CAS Number

527-31-1

Product Name

Cyclohexanehexone

IUPAC Name

cyclohexane-1,2,3,4,5,6-hexone

Molecular Formula

C6O6

Molecular Weight

168.06 g/mol

InChI

InChI=1S/C6O6/c7-1-2(8)4(10)6(12)5(11)3(1)9

InChI Key

PKRGYJHUXHCUCN-UHFFFAOYSA-N

SMILES

C1(=O)C(=O)C(=O)C(=O)C(=O)C1=O

Canonical SMILES

C1(=O)C(=O)C(=O)C(=O)C(=O)C1=O

Organic Battery Research:

Cyclohexanehexone (C₆O₆) has been explored as a potential cathode material for rechargeable organic batteries. Research suggests that C₆O₆ exhibits promising properties, including good electrochemical stability and high theoretical capacity (around 600 mAh/g) []. However, further research is needed to address its limitations, such as low conductivity and challenges associated with cyclability (the ability to undergo repeated charge and discharge cycles) [].

Fundamental Studies in Chemistry:

C₆O₆ can serve as a model molecule for studying various fundamental chemical phenomena. Its well-defined structure allows researchers to investigate:

  • Redox chemistry: The ability of C₆O₆ to undergo oxidation and reduction reactions makes it a valuable tool for studying electron transfer processes and energy storage mechanisms [].
  • Molecular recognition: C₆O₆ can be used to design and test new materials for molecular recognition, which has applications in areas like sensors and drug delivery [].

Material Science Applications:

The unique properties of C₆O₆ may hold potential for applications in material science. Its rigid structure and ability to form various supramolecular assemblies suggest possibilities for:

  • Organic photovoltaics: C₆O₆ could be incorporated into organic solar cells to improve their efficiency and stability [].
  • Organic semiconductors: C₆O₆ might be used in the development of new organic semiconductors with tailored properties for electronic devices [].

Cyclohexanehexone can be viewed as the sixfold ketone of cyclohexane, essentially a hydrocarbon (cyclohexane) where all the hydrogens have been replaced by ketone groups (C=O) []. This structure makes it an oxide of carbon (an oxocarbon) and a hexamer of carbon monoxide (six carbon monoxide molecules linked together) [].

The history of cyclohexanehexone is quite interesting. It was first reported to be synthesized in 1862. However, recent research suggests the product obtained back then was actually dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O). Synthesizing the pure, neutral form of cyclohexanehexone (C₆O₆) has proven to be highly challenging due to its inherent instability (more on that later) [].


Molecular Structure Analysis

The key feature of cyclohexanehexone's structure is the presence of six ketone groups arranged in a ring structure, mirroring the cyclohexane core. This unique arrangement creates a highly symmetrical molecule []. However, the presence of multiple ketone groups in close proximity makes the molecule quite unstable.

Another notable aspect is its relation to the rhodizonate anion (C₆O₆²⁻). Cyclohexanehexone can be considered the neutral counterpart of this negatively charged ion []. Additionally, the singly charged anion (C₆O₆⁻) has been observed in mass spectrometry experiments, suggesting potential applications in the study of carbon monoxide oligomerization (linking multiple CO molecules) [].


Chemical Reactions Analysis

The decomposition of cyclohexanehexone is likely due to its inherent instability. The close proximity of the ketone groups makes the molecule susceptible to breaking apart and releasing carbon monoxide molecules []. However, specific details about the decomposition pathway remain elusive due to the challenges in isolating and studying the pure compound.

Due to the aforementioned difficulties, research on other relevant chemical reactions involving cyclohexanehexone is limited.


Physical And Chemical Properties Analysis

  • Melting point and boiling point: The presence of multiple ketone groups suggests high polarity, potentially leading to high melting and boiling points [].
  • Solubility: The molecule might exhibit some solubility in polar solvents due to the ketone groups, but its solubility in non-polar solvents is likely to be low [].
  • Stability: As mentioned earlier, cyclohexanehexone is predicted to be unstable due to the close proximity of the ketone groups, potentially leading to decomposition into carbon monoxide molecules [].

XLogP3

-0.7

UNII

7ZR8062LFD

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

527-31-1

Wikipedia

Hexaketocyclohexane

Dates

Modify: 2023-08-15

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